2-(Tert-butylamino)acetyl chloride hydrochloride chemical properties
2-(Tert-butylamino)acetyl chloride hydrochloride chemical properties
An In-depth Technical Guide to 2-(Tert-butylamino)acetyl chloride hydrochloride: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
2-(Tert-butylamino)acetyl chloride hydrochloride (CAS No. 915725-52-9) is a highly reactive, bifunctional chemical intermediate of significant importance in the pharmaceutical and fine chemical industries.[1][2] Structurally, it is the hydrochloride salt of an N-substituted amino acid chloride, combining the reactivity of an acyl chloride with the steric and electronic properties of a tert-butylamino group.[2][3] This unique combination makes it an invaluable building block, particularly for introducing the N-tert-butylglycyl side chain into complex molecules.[4]
Its most prominent application is as a key starting material in the synthesis of Tigecycline, a broad-spectrum glycylcycline antibiotic used to combat multidrug-resistant bacterial infections.[4][5][6] The incorporation of the N-tert-butylglycyl moiety is crucial for the enhanced activity and spectrum of Tigecycline.[4] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and handling of 2-(tert-butylamino)acetyl chloride hydrochloride, offering field-proven insights for researchers, chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
The compound exists as a stable hydrochloride salt, which improves its handling characteristics and shelf-life compared to the free base form.[3] It typically appears as a white to off-white crystalline powder with a pungent odor, a characteristic of many acyl chlorides.[5][7] Due to its high reactivity, especially with moisture, it must be handled under controlled, anhydrous conditions.[3][8]
Table 1: Physicochemical and Identity Data
| Property | Value | Source(s) |
| CAS Number | 915725-52-9 | [1][9] |
| Molecular Formula | C₆H₁₂ClNO·HCl (or C₆H₁₃Cl₂NO) | [2][7][10] |
| Molecular Weight | 186.08 g/mol | [7][9] |
| Appearance | White to off-white crystalline powder | [2][5][7] |
| Purity (Typical) | ≥98% to ≥99% | [1][5][6] |
| Synonyms | N-tert-Butylglycyl chloride hydrochloride, Tigecycline Sidechain | [2][9] |
Synthesis and Manufacturing Insights
The industrial synthesis of 2-(tert-butylamino)acetyl chloride hydrochloride is a multi-step process that demands rigorous control over reaction conditions to maximize yield and purity. The primary route involves the acylation of tert-butylamine, followed by conversion to the acyl chloride and subsequent formation of the hydrochloride salt.[1][3]
Expert Rationale Behind the Synthesis Protocol
The choice of a low-temperature, anhydrous environment is critical. Acyl chlorides are highly susceptible to hydrolysis; any presence of water will rapidly convert the product to the corresponding carboxylic acid, 2-(tert-butylamino)acetic acid, reducing yield and introducing impurities.[3] The reaction is also exothermic, and maintaining a low temperature (e.g., 0–5°C) prevents side reactions, such as the formation of oligomeric byproducts.[3] The final step of forming the hydrochloride salt is not just for purification; it significantly enhances the compound's stability, making it less prone to degradation during storage and handling.[2][3]
Diagram 1: General Synthesis Workflow
Caption: A simplified workflow for the synthesis of 2-(tert-butylamino)acetyl chloride HCl.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this reagent is dominated by the electrophilic nature of the acyl chloride functional group.[3] The carbonyl carbon is highly susceptible to attack by nucleophiles, making it an excellent acylating agent.
Key Reaction Types:
-
Nucleophilic Acyl Substitution: This is the most common reaction. It readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. This is the core reaction used in the synthesis of Tigecycline, where it acylates a minocycline derivative.[1][3][4]
-
Hydrolysis: The compound reacts vigorously with water to form 2-(tert-butylamino)acetic acid hydrochloride.[3][11] This reactivity underscores the necessity for strict moisture control during its use.[3]
-
Steric Hindrance: The bulky tert-butyl group provides significant steric hindrance around the nitrogen atom.[3] This can influence the regioselectivity of reactions and can also protect the nitrogen from participating in unwanted side reactions, a feature that is leveraged in complex multi-step syntheses.[3]
Diagram 2: Nucleophilic Acyl Substitution Mechanism
Caption: Mechanism of nucleophilic acyl substitution using the title compound.
Experimental Protocol: General Procedure for Amide Formation
This protocol provides a self-validating framework for the acylation of a primary amine.
-
System Preparation (The Causality of Inertness): The reaction vessel is flame-dried under a vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen). This is not merely procedural; it is a critical step to eliminate atmospheric moisture, which would otherwise competitively hydrolyze the acyl chloride, leading to reduced yield and the formation of carboxylic acid impurities.
-
Reagent Dissolution: The amine substrate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere. The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A slight excess of base ensures the reaction goes to completion.
-
Controlled Addition of Acyl Chloride: The solution is cooled to 0°C in an ice bath. 2-(Tert-butylamino)acetyl chloride hydrochloride (1.1 eq), dissolved in a minimal amount of anhydrous solvent, is added dropwise over 15-30 minutes. The slow, cooled addition is a key control measure to manage the exothermic nature of the acylation, preventing thermal degradation and side reactions.
-
Reaction Monitoring (The Trustworthiness of Data): The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides empirical evidence of the consumption of the starting material and the formation of the product, allowing for a definitive determination of reaction completion.
-
Workup and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of NH₄Cl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to isolate the desired amide.
Analytical Quality Control
Ensuring the purity and identity of 2-(tert-butylamino)acetyl chloride hydrochloride is paramount for its successful use in synthesis, particularly for GMP (Good Manufacturing Practice) applications.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, with typical specifications requiring ≥98% or higher.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by showing the characteristic peaks for the tert-butyl and methylene protons, ensuring batch-to-batch consistency.[3]
-
Titration: Can be used to determine the assay of the material by titrating the hydrochloride salt.[3]
-
Loss on Drying: A critical quality parameter that measures the amount of residual moisture and volatile solvents. Specifications often require this to be ≤0.5%.[1]
Safety, Handling, and Storage
This compound is classified as corrosive and causes severe skin burns and eye damage.[7][9][10] It is also irritating to the respiratory system.[7] Therefore, strict adherence to safety protocols is mandatory.
-
Handling: Always handle in a well-ventilated chemical fume hood.[7][8] Personal Protective Equipment (PPE) is required, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[1][8] The container must be kept tightly closed under an inert atmosphere (e.g., Argon) to prevent hydrolysis.[8]
-
Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and an inert absorbent material for cleanup. Do not use water.[8]
Diagram 3: Safe Handling Decision Workflow
Caption: A workflow outlining critical safety checks before handling the reagent.
Conclusion
2-(Tert-butylamino)acetyl chloride hydrochloride is a cornerstone intermediate in modern pharmaceutical synthesis. Its high reactivity, governed by the acyl chloride group, combined with the structural influence of the tert-butyl substituent, makes it a powerful and precise tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and stringent handling requirements is essential for its safe and effective utilization in research and development, enabling the synthesis of next-generation therapeutics like Tigecycline.[4][6]
References
-
ChemBK. (2024, April 9). 2-((tert-butyl)amino)acetyl chloride hydrochloride. Retrieved from [Link]
-
WorldOfChemicals. (2025, March 1). 2-[(tert-Butyl)amino]acetyl chloride hydrochloride: A Comprehensive Overview. Retrieved from [Link]
-
Srini Chem. (n.d.). 2-(tert-Butylamine)acetic Acid Hydrochloride (CAS: 6939-23-7) – Properties, Uses & Applications. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS 915725-52-9: A Deep Dive into Its Pharmaceutical Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tert-butylamino)acetyl chloride hydrochloride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Reliable Manufacturer & Supplier of 2-(tert-Butylamino)acetyl Chloride Hydrochloride for Pharmaceutical Intermediates. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 915725-52-9: Acetyl chloride, 2-[(1,1-dimethylethyl)am… [cymitquimica.com]
- 3. 2-(Tert-butylamino)acetyl chloride hydrochloride | 915725-52-9 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. innospk.com [innospk.com]
- 6. nbinno.com [nbinno.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-(Tert-butylamino)acetyl chloride hydrochloride | C6H13Cl2NO | CID 53401011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. srinichem.com [srinichem.com]
